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Abstract
Seliforant (also known as SENS-111) is a selective, orally available small molecule antagonist

of the histamine H4 receptor (H4R). Developed for the symptomatic treatment of vestibular

disorders such as vertigo, Seliforant has been the subject of both preclinical and clinical

investigations to elucidate its mechanism of action and therapeutic potential. This technical

guide provides an in-depth overview of the neuromodulatory effects of Seliforant, detailing its

pharmacodynamics, pharmacokinetics, and the experimental protocols utilized in its evaluation.

Despite showing promise in early trials, the development of Seliforant was discontinued after a

Phase IIb study in acute unilateral vestibulopathy (AUV) failed to meet its primary efficacy

endpoint. This document serves as a comprehensive resource for researchers and

professionals in drug development interested in the pharmacology of H4R antagonists and their

potential applications in neurological and vestibular disorders.

Introduction
Vertigo and other vestibular disorders represent a significant unmet medical need, with current

treatments often associated with undesirable side effects such as sedation. The histamine H4

receptor has emerged as a promising target for the treatment of these conditions due to its

expression in the peripheral vestibular system. Seliforant was developed as a first-in-class H4

receptor antagonist for the management of vertigo crises, aiming to provide symptomatic relief

without the central nervous system side effects of existing medications.
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Mechanism of Action: Histamine H4 Receptor
Antagonism
Seliforant exerts its neuromodulatory effects by selectively blocking the histamine H4 receptor.

The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o

alpha subunit.

Signaling Pathway
Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular

signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor,

Seliforant prevents the histamine-induced downstream signaling, thereby modulating the

activity of vestibular neurons. This antagonism is believed to reduce the firing rate of overactive

vestibular neurons, helping to restore balance in the vestibular system.[1]
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Figure 1: Seliforant's Antagonism of the H4 Receptor Signaling Pathway.

Quantitative Data
Receptor Binding and Functional Potency
While specific binding affinity (Ki) and functional potency (IC50/EC50) values for Seliforant
have not been publicly disclosed in detail, it is characterized as a potent and selective

antagonist for the H4 receptor.
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Pharmacokinetics
Pharmacokinetic parameters for Seliforant have been determined in both preclinical (rat) and

clinical (human) studies.

Table 1: Pharmacokinetic Parameters of Seliforant

Paramete
r

Species Dose Cmax Tmax
Half-life
(t½)

Notes

Plasma

Concentrati

on for Max

Activity

Human
100-200

mg/day

100-500

ng/mL
-

24-56

hours

Data from

a Phase 1

study.

Pharmacok

inetics

were dose-

proportiona

l up to 200

mg.[2]

Efficacy in

Nystagmus

Reduction

Rat
10 mg/kg

(i.v.)
- - -

Resulted in

a 21-22%

reduction

in

spontaneo

us

nystagmus

at 1 hour

post-

administrati

on.[3]

Loss of

Efficacy
Rat

20 mg/kg

(i.v.)
- - -

A loss of

efficacy

was

observed

at this

higher

dose.[3]
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Experimental Protocols
Preclinical Evaluation: Rat Model of Acute Unilateral
Vestibular Loss
A key preclinical study evaluated the efficacy of Seliforant in a rat model of acute unilateral

vestibular loss.[3]

4.1.1. Induction of Unilateral Vestibular Loss

Method: A unilateral vestibular lesion was induced by a transtympanic injection of kainic acid.

Procedure: Under anesthesia, a small incision is made in the tympanic membrane of the rat.

A specific volume and concentration of kainic acid solution are then injected into the middle

ear cavity, allowing it to diffuse across the round window membrane into the inner ear. This

excitotoxic lesion results in acute vestibular dysfunction.
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Figure 2: Workflow for the Preclinical Evaluation of Seliforant.

4.1.2. Assessment of Efficacy: Video-Nystagmography

Method: Spontaneous nystagmus, a primary indicator of acute vestibular imbalance, was

measured using video-nystagmography (VNG).

Procedure: The rat is placed in a restraining device that immobilizes its head. A specialized

camera system records eye movements. The frequency and slow-phase velocity of the

spontaneous nystagmus are quantified before and after the administration of Seliforant or

vehicle.

Clinical Evaluation: Phase 1 and 2 Trials
Seliforant underwent several clinical trials to assess its safety, pharmacokinetics, and efficacy.
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4.2.1. Phase 1 Study in Healthy Volunteers

A Phase 1 study in healthy volunteers evaluated the safety and pharmacokinetics of

Seliforant. This study also included a pharmacodynamic assessment using a modified caloric

test to induce vertigo.

Method: A modified caloric test was used to induce vertigo and nystagmus.

Procedure: With the subject in a supine position with their head elevated at a 30-degree

angle, a controlled stream of warm or cool water or air is introduced into the external auditory

canal for a specific duration. This temperature change induces endolymphatic flow in the

horizontal semicircular canal, resulting in a vestibulo-ocular reflex, which manifests as

nystagmus and a sensation of vertigo. The effects of Seliforant on the latency, duration, and

intensity of vertigo, as well as on nystagmus parameters, were measured.

4.2.2. Phase 2a Study (SENS-111-202)

This randomized, double-blind, placebo- and active-controlled crossover study assessed the

effects of Seliforant on vigilance and cognitive performance during experimentally evoked

vestibular imbalance in 32 healthy subjects.

Treatments:

Seliforant 100 mg

Seliforant 200 mg

Meclizine 50 mg (active comparator)

Placebo

Design: Each subject received each of the four treatments in a random order, with a washout

period between treatments.

Primary Endpoints: Objective psychometric measures of vigilance and cognitive

performance. The study met its primary endpoint, demonstrating that Seliforant did not

impair vigilance and cognitive performance.
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4.2.3. Phase 2b Study in Acute Unilateral Vestibulopathy (NCT03110458)

This multicenter, randomized, double-blind, placebo-controlled study was designed to assess

the efficacy and safety of two dose regimens of Seliforant in patients with AUV.

Treatments:

Seliforant 100 mg

Seliforant 200 mg

Placebo

Primary Endpoint: The primary efficacy endpoint was the Area Under the Curve (AUC) for

vertigo intensity as measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a

standing position over four treatment days.

Outcome: The study did not meet its primary efficacy endpoint, leading to the discontinuation

of Seliforant's development.
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Figure 3: Logical Progression of Seliforant's Clinical Development.
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Conclusion
Seliforant, a selective histamine H4 receptor antagonist, demonstrated a favorable safety and

pharmacokinetic profile in early clinical development, along with preclinical evidence of efficacy

in a model of vestibular dysfunction. Its mechanism of action, centered on the modulation of

vestibular neuron activity through H4R antagonism, presented a novel approach for the

treatment of vertigo without the sedative effects of existing therapies. However, the failure to

demonstrate significant efficacy in a Phase IIb trial for acute unilateral vestibulopathy led to the

cessation of its development. The data and experimental protocols detailed in this guide

provide valuable insights for the scientific community and may inform future research into H4R

antagonists and the development of novel treatments for vestibular and other neurological

disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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